GYKI 52466 hydrochloride

Description

Properties

IUPAC Name |

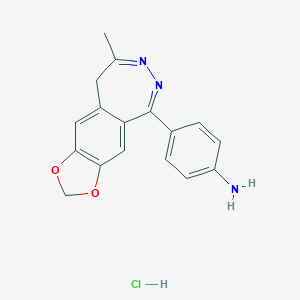

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSCPARMVJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434691 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192065-56-8 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of GYKI 52466 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 52466, a 2,3-benzodiazepine derivative, represents a class of selective, non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 provides a distinct mechanism for dampening excitatory neurotransmission by targeting the primary glutamate-gated ion channels responsible for fast synaptic transmission in the central nervous system. This document provides an in-depth examination of its mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Allosteric Antagonism

GYKI 52466 exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism .[1][2] This means it does not bind to the same site as the endogenous agonist, glutamate (B1630785) (the orthosteric site). Instead, it binds to a distinct, novel recognition site on the AMPA receptor complex.[1][2] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.

The key characteristics of this antagonism are:

-

Non-Competitive Nature : The inhibition by GYKI 52466 cannot be overcome by increasing the concentration of the agonist (e.g., glutamate or AMPA), a hallmark of non-competitive antagonism.[1]

-

Voltage Independence : The blocking action is not dependent on the membrane potential of the neuron.[1]

-

Use-Independence : The degree of block does not change with the frequency of receptor activation.[1]

-

Selectivity : GYKI 52466 is highly selective for AMPA and kainate receptors over N-methyl-D-aspartate (NMDA) and GABA-A receptors, making it a precise tool for studying and modulating ionotropic glutamate receptor function.[1][3][4]

This allosteric mechanism offers a potential therapeutic advantage over competitive antagonists, as its efficacy is maintained even in conditions of excessive glutamate release, such as during ischemia or epileptic seizures.[1]

Quantitative Pharmacological Data

The potency and kinetics of GYKI 52466 have been characterized primarily through electrophysiological studies on cultured rat hippocampal neurons. The following tables summarize the key quantitative data.

| Parameter | Agonist | Value | Reference(s) |

| IC₅₀ (Inhibitory Concentration, 50%) | AMPA | 10-20 µM | [3][4] |

| 11 µM | [1][5] | ||

| Kainate | 7.5 µM | [1][5] | |

| NMDA | > 50 µM | [3][4] | |

| Binding Rate (k_on) | Kainate | 1.6 x 10⁵ M⁻¹s⁻¹ | [1] |

| Unbinding Rate (k_off) | Kainate | 3.2 s⁻¹ | [1] |

Table 1: Inhibitory Potency and Kinetics of GYKI 52466.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

The following diagram illustrates the non-competitive antagonism of the AMPA receptor by GYKI 52466.

Caption: Allosteric antagonism of the AMPA receptor by GYKI 52466.

Experimental Workflow

This diagram outlines a typical workflow for determining the IC₅₀ value of GYKI 52466 using whole-cell patch-clamp electrophysiology.

Caption: Workflow for IC₅₀ determination via patch-clamp electrophysiology.

Experimental Protocols

The characterization of GYKI 52466's mechanism relies heavily on whole-cell patch-clamp electrophysiology. Below is a representative protocol for assessing its inhibitory effects on AMPA receptor-mediated currents in cultured neurons.

Objective:

To determine the concentration-dependent inhibition of AMPA-evoked currents by GYKI 52466 and calculate its IC₅₀ value.

I. Cell Preparation

-

Neuronal Culture : Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat brains and plated on poly-L-lysine-coated glass coverslips.

-

Culture Medium : Neurons are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO₂.

-

Experimental Use : Neurons are typically used for recording after 7-14 days in vitro, allowing for the development of mature synaptic connections and receptor expression.

II. Solutions and Reagents

-

External (Bath) Solution (in mM) : 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4. To isolate AMPA receptor currents, antagonists for other receptors (e.g., picrotoxin (B1677862) for GABA-A, D-AP5 for NMDA) are often included.

-

Internal (Pipette) Solution (in mM) : 140 CsCl (or K-gluconate), 10 HEPES, 10 BAPTA (or 1.1 EGTA), 2 Mg-ATP, and 0.2 Na-GTP. The pH is adjusted to ~7.25 with CsOH (or KOH). Cesium is used to block potassium channels and improve the voltage clamp quality.

-

Agonist/Antagonist Solutions : A stock solution of AMPA is prepared and diluted in the external solution to a working concentration (e.g., 100 µM). GYKI 52466 hydrochloride is dissolved to create a high-concentration stock and then serially diluted in the external solution to achieve the desired final concentrations for the dose-response curve.

III. Electrophysiological Recording

-

Setup : A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch Pipette : A glass micropipette with a resistance of 3-5 MΩ (when filled with internal solution) is positioned over a target neuron.

-

Giga-seal Formation : Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration : The membrane patch is ruptured with a brief pulse of stronger suction, establishing electrical and molecular access to the cell's interior.

-

Voltage Clamp : The neuron is held at a membrane potential of -70 mV to record inward currents.

-

Data Acquisition : Currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored on a computer for analysis.

IV. Experimental Procedure for IC₅₀ Determination

-

Baseline Response : A stable baseline current is established. The AMPA solution is rapidly applied to the neuron for a short duration (e.g., 100-500 ms) using a fast perfusion system to evoke a control inward current. This is repeated several times to ensure a stable response.

-

Antagonist Application : The perfusion is switched to an external solution containing the first concentration of GYKI 52466. The cell is allowed to incubate for 1-2 minutes to ensure equilibration.

-

Inhibited Response : While still in the presence of GYKI 52466, the AMPA solution is co-applied, and the resulting inhibited current is recorded.

-

Washout : The chamber is perfused with the control external solution to wash out the antagonist.

-

Concentration Series : Steps 2-4 are repeated for a range of increasing GYKI 52466 concentrations (e.g., 1 µM to 100 µM).

V. Data Analysis

-

Measurement : The peak amplitude of the inward current is measured for the control response and for each concentration of GYKI 52466.

-

Normalization : The inhibited responses are expressed as a percentage of the control response.

-

Curve Fitting : The normalized data are plotted against the logarithm of the GYKI 52466 concentration to generate a dose-response curve. The data are then fitted with a logistic function (e.g., the Hill equation) to calculate the IC₅₀ value, which is the concentration of GYKI 52466 that produces 50% inhibition of the maximal AMPA-evoked current.[4]

References

- 1. Whole-cell patch-clamp analysis of voltage-dependent calcium conductances in cultured embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. docs.axolbio.com [docs.axolbio.com]

GYKI 52466 Hydrochloride: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] This 2,3-benzodiazepine compound is distinguished from classical 1,4-benzodiazepines by its lack of activity at GABA-A receptors.[2][3] Its unique mechanism of action has made it a valuable tool in neuroscience research, particularly in studies of epilepsy, neuroprotection, and skeletal muscle relaxation.[1] This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant data for researchers in drug development and neuroscience.

Chemical and Physical Properties

This compound is a yellow solid with good solubility in water and DMSO.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3]benzodiazepin-5-yl)-benzenamine hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₅N₃O₂.HCl | [1] |

| Molecular Weight | 329.79 g/mol (hydrochloride) / 366.24 g/mol (dihydrochloride) | [1] |

| CAS Number | 102771-26-6 | [1] |

| Purity | >98% | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in water (10mM) and DMSO (25mM with heating or up to 50mM) | [1] |

| Storage | Store at room temperature (desiccate) or -20°C for long-term storage of solutions. | [1] |

Pharmacological Profile

GYKI 52466 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with glutamate (B1630785) for the agonist binding site.[1][4] Instead, it binds to an allosteric site on the receptor complex, thereby inhibiting ion flow.[4][5] This mechanism allows it to be effective even in the presence of high concentrations of glutamate.[4]

Receptor Selectivity and Potency

GYKI 52466 exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and NMDA receptors.[1] The table below summarizes its inhibitory concentrations (IC₅₀) for various receptors.

| Receptor Target | IC₅₀ Value (µM) | Reference |

| AMPA Receptor | 10-20 | [1] |

| Kainate Receptor | ~450 | [1] |

| NMDA Receptor | >50 | [1] |

In Vitro and In Vivo Activity

-

Anticonvulsant Properties: GYKI 52466 has demonstrated potent anticonvulsant effects in various animal models. It has been shown to be effective against sound-induced seizures in DBA/2 mice and in maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure models.[6][7]

-

Neuroprotective Effects: As an AMPA receptor antagonist, GYKI 52466 has shown potential as a neuroprotective agent.[1][8] However, its efficacy in vivo as a neuroprotectant against excitotoxicity has been reported as limited in some studies.[8]

-

Skeletal Muscle Relaxant: The compound also exhibits skeletal muscle relaxant properties.[1][3]

-

Pharmacokinetics: In vivo, the effects of GYKI 52466 have been observed to last for 60 to 90 minutes following intraperitoneal injection, with plasma concentrations peaking within 15 minutes.[1]

Mechanism of Action: AMPA Receptor Antagonism

GYKI 52466 exerts its effects by modulating the function of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain. The following diagram illustrates the signaling pathway.

Mechanism of GYKI 52466 action at the glutamatergic synapse.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol is based on methodologies used to characterize the effects of GYKI 52466 on cultured neurons.[4]

Objective: To measure the effect of GYKI 52466 on AMPA, kainate, and NMDA-induced currents in cultured hippocampal neurons.

Methodology:

-

Cell Culture: Prepare primary cultures of hippocampal neurons from embryonic rats.

-

Recording Setup: Use a patch-clamp amplifier for whole-cell voltage-clamp recordings. Maintain neurons in an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.3. The patch pipette solution should contain (in mM): 140 CsF, 10 EGTA, and 10 HEPES, pH adjusted to 7.3.

-

Agonist Application: Apply agonists (AMPA, kainate, or NMDA) using a rapid perfusion system.

-

GYKI 52466 Application: Co-apply GYKI 52466 with the agonist to determine its inhibitory effect.

-

Data Analysis: Measure the peak and steady-state currents in the presence and absence of GYKI 52466 to calculate the IC₅₀ value.

Workflow for in vitro electrophysiological assessment of GYKI 52466.

In Vivo Anticonvulsant Activity: Amygdala Kindling Model

This protocol is based on studies investigating the anticonvulsant effects of GYKI 52466.[9]

Objective: To assess the effect of GYKI 52466 on the development and expression of kindled seizures.

Methodology:

-

Animal Model: Use adult male Wistar rats.

-

Electrode Implantation: Surgically implant a bipolar electrode into the amygdala.

-

Kindling Procedure: Apply a daily electrical stimulation to the amygdala to induce kindling. Monitor and score the behavioral seizures.

-

Drug Administration: For testing effects on fully kindled seizures, administer GYKI 52466 (e.g., 10 mg/kg, i.p.) 5-30 minutes prior to electrical stimulation.[9]

-

Data Collection: Record the after-discharge duration from the EEG and the behavioral seizure score.

-

Data Analysis: Compare the seizure parameters in animals treated with GYKI 52466 to vehicle-treated controls.

Conclusion

This compound is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its distinct pharmacological profile makes it an indispensable tool for investigating the role of AMPA receptors in various physiological and pathological processes. This guide provides essential technical information to aid researchers in designing and conducting experiments with this valuable compound.

References

- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

GYKI 52466: A Technical Guide to a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GYKI 52466, a pivotal tool in neuroscience research. As a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, GYKI 52466 has been instrumental in elucidating the physiological and pathological roles of glutamatergic neurotransmission. This document details its mechanism of action, pharmacological properties, and the experimental protocols utilized in its characterization.

Core Concepts: Mechanism of Action

GYKI 52466 is a 2,3-benzodiazepine derivative that uniquely modulates AMPA receptor function.[1][2][3] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, GYKI 52466 acts non-competitively, binding to an allosteric site on the AMPA receptor complex.[1][4] This interaction does not prevent glutamate from binding but rather inhibits the conformational changes necessary for ion channel opening, thereby reducing ion flow.[5] This non-competitive mechanism offers a distinct advantage in conditions of excessive glutamate release, as its antagonist action is not surmounted by high concentrations of the agonist.[1]

The binding site for GYKI 52466 is located within the transmembrane domain of the AMPA receptor, a region distinct from the agonist-binding domain. This allosteric site is often referred to as the "GYKI site".[4] Its action is voltage-independent and does not show use-dependence.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GYKI 52466, providing a comparative overview of its potency and selectivity across different experimental paradigms.

Table 1: In Vitro Potency of GYKI 52466

| Parameter | Agonist | Preparation | Value | Reference |

| IC50 | AMPA | Cultured rat hippocampal neurons | 11 µM | [1] |

| IC50 | Kainate | Cultured rat hippocampal neurons | 7.5 µM | [1] |

| IC50 | AMPA | Cultured mouse cortical neurons | ~7.5 µM | [1] |

| IC50 | NMDA | Cultured rat hippocampal neurons | >50 µM | [6][7] |

| Binding Rate (kon) | Kainate | Cultured rat hippocampal neurons | 1.6 x 105 M-1s-1 | [1] |

| Unbinding Rate (koff) | Kainate | Cultured rat hippocampal neurons | 3.2 s-1 | [1] |

Table 2: In Vivo Efficacy of GYKI 52466

| Seizure Model | Species | Route of Administration | ED50 | Reference |

| Maximal Electroshock (MES) | Mouse | i.p. | Not specified, but protective | [2] |

| Pentylenetetrazol-induced seizures | Mouse | i.p. | Not specified, but protective | [2] |

| Kainate-induced seizures | Mouse | i.p. | Protective at 50 mg/kg | [8] |

| AMPA-induced seizures | Mouse | i.p. | Protective | [2] |

| Sound-induced seizures (DBA/2 mice) | Mouse | i.p. | Protective at 1.76-13.2 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GYKI 52466.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effect of GYKI 52466 on AMPA receptor-mediated currents in cultured neurons.

Objective: To determine the IC50 of GYKI 52466 for the inhibition of AMPA- and kainate-evoked currents.

Cell Preparation:

-

Prepare primary cultures of hippocampal or cortical neurons from embryonic or early postnatal rodents.

-

Plate neurons on poly-L-lysine coated coverslips and maintain in a suitable culture medium for 10-14 days.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Agonist Solutions: Prepare stock solutions of AMPA and kainate in water. Dilute to final concentrations (e.g., 100 µM) in the external solution on the day of the experiment.

-

GYKI 52466 Solution: Prepare a stock solution of GYKI 52466 in DMSO and dilute to various concentrations in the external solution.

Recording Procedure:

-

Transfer a coverslip with cultured neurons to a recording chamber mounted on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

-

Clamp the membrane potential at -60 mV.

-

Apply the agonist (AMPA or kainate) for a short duration (e.g., 1-2 seconds) using a rapid application system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply the agonist with increasing concentrations of GYKI 52466.

-

Wash out the drug and agonist between applications to allow for recovery.

-

Record the peak and steady-state current amplitudes for each concentration.

Data Analysis:

-

Measure the peak inward current in response to the agonist in the absence and presence of different concentrations of GYKI 52466.

-

Normalize the current amplitude in the presence of GYKI 52466 to the control response.

-

Plot the normalized response against the logarithm of the GYKI 52466 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of GYKI 52466 to the AMPA receptor.

Objective: To determine the Ki (inhibition constant) of GYKI 52466 for a specific AMPA receptor radioligand.

Membrane Preparation:

-

Homogenize brain tissue (e.g., cortex or hippocampus) from adult rodents in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation multiple times.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable AMPA receptor radioligand (e.g., [3H]AMPA), and varying concentrations of unlabeled GYKI 52466.

-

To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of a known AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate).

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of GYKI 52466.

-

Plot the percentage of specific binding against the logarithm of the GYKI 52466 concentration.

-

Fit the data to a one-site competition binding curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Kainate-Induced Seizure Model

This model is used to assess the anticonvulsant efficacy of GYKI 52466 in vivo.

Objective: To determine the protective effect of GYKI 52466 against seizures induced by kainic acid.

Animals: Adult male mice (e.g., C57BL/6).

Procedure:

-

Administer GYKI 52466 or vehicle (e.g., saline or a solubilizing agent) via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of kainic acid (e.g., 20-30 mg/kg, i.p.).

-

Observe the animals for a set period (e.g., 2 hours) and score the severity of seizures using a standardized scale (e.g., the Racine scale).

-

Record the latency to the first seizure and the number and duration of seizures.

Data Analysis:

-

Compare the seizure scores, latency to seizures, and seizure frequency between the vehicle-treated and GYKI 52466-treated groups.

-

Use appropriate statistical tests (e.g., Mann-Whitney U test for seizure scores, t-test or ANOVA for latency and frequency) to determine the significance of the anticonvulsant effect.

-

A dose-response curve can be generated to determine the ED50 of GYKI 52466.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This initial depolarization is critical for fast excitatory neurotransmission and for relieving the Mg2+ block of NMDA receptors. Downstream signaling cascades are then initiated, influencing synaptic plasticity, gene expression, and cell survival. GYKI 52466, by blocking AMPA receptor function, effectively dampens these downstream events.

Caption: AMPA Receptor Signaling Cascade and the Point of Inhibition by GYKI 52466.

Experimental Workflow: Characterizing a Novel AMPA Receptor Antagonist

The following diagram illustrates a typical workflow for the preclinical characterization of a novel compound, such as GYKI 52466, as a non-competitive AMPA receptor antagonist.

Caption: A generalized workflow for the preclinical characterization of a novel AMPA receptor antagonist.

Conclusion

GYKI 52466 remains a cornerstone pharmacological tool for investigating the multifaceted roles of AMPA receptors in the central nervous system. Its non-competitive mechanism of action provides a unique advantage for studying conditions associated with glutamate excitotoxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of glutamatergic neurotransmission and associated neurological disorders. The continued study of compounds like GYKI 52466 will undoubtedly lead to a deeper understanding of synaptic function and pave the way for novel therapeutic strategies.

References

- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 4. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GYKI 52466 Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a pivotal tool in neuroscience research.

Chemical Identity and Structure

GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike classical 1,4-benzodiazepines, GYKI 52466 does not modulate GABA-A receptors.[2]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-(8-Methyl-9H-[1][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline;hydrochloride | [3][5] |

| Synonyms | 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | [6][7] |

| CAS Number | 102771-26-6 (free base), 192065-56-8 (hydrochloride) | [1][2] |

| Molecular Formula | C₁₇H₁₅N₃O₂ · HCl | [1][7] |

| Molecular Weight | 329.79 g/mol | [1] |

| InChI Key | RUBSCPARMVJNKX-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | Solid, yellow | [3][7] |

| Purity | >98% | [1][4] |

| Solubility | Water: 10 mM or >10 mg/mLDMSO: 25 mM (with heating) or 50 mM | [1][3][4][6] |

| Storage | Store at room temperature (desiccate) or -20°C for long-term storage of solutions. | [1][4] |

| Stability | Stable at ambient temperature for shipping. Solutions should be prepared fresh or stored at -20°C for up to one month. | [1] |

Pharmacological Profile

This compound is a highly selective non-competitive antagonist of AMPA receptors, with a lower affinity for kainate receptors and inactivity at NMDA receptors.[1][4][8] Its non-competitive mechanism of action involves binding to an allosteric site on the AMPA receptor complex, making its antagonistic effect independent of the glutamate (B1630785) concentration.[8][9] This property is particularly advantageous in pathological conditions associated with excessive glutamate release.[8]

Table 3: Receptor Binding and Potency

| Receptor/Assay | IC₅₀ Value | Reference |

| AMPA Receptor | 7.5 - 20 µM | [1][4][8][10] |

| Kainate Receptor | ~450 µM | [1][4] |

| NMDA Receptor | >50 µM (inactive) | [1][4] |

Pharmacological Actions:

-

Anticonvulsant: Demonstrates potent anticonvulsant effects against seizures in various animal models.[10][11]

-

Neuroprotective: Exhibits neuroprotective properties in models of glutamate-induced neurotoxicity.[1]

-

Skeletal Muscle Relaxant: Acts as a skeletal muscle relaxant.[1][2]

-

Anxiolytic: Shows anxiolytic effects in vivo.[3]

Mechanism of Action and Signaling Pathways

GYKI 52466 allosterically inhibits AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. By binding to a site distinct from the glutamate binding site, GYKI 52466 prevents the ion channel from opening, thereby reducing the influx of Na⁺ and Ca²⁺ ions into the neuron. This leads to a reduction in neuronal excitability.

Mechanism of action of GYKI 52466 at the glutamatergic synapse.

Experimental Protocols

A key experiment for characterizing GYKI 52466 is whole-cell voltage-clamp recording from cultured neurons to assess its effect on AMPA- and kainate-induced currents.

Protocol: Whole-Cell Voltage-Clamp Recording

This protocol is based on the methodology described in the foundational study by Donevan and Rogawski (1993).[8]

-

Cell Culture:

-

Primary hippocampal neurons are cultured from embryonic rats.

-

Cells are plated on poly-L-lysine coated glass coverslips and maintained in a suitable growth medium.

-

Recordings are typically performed on neurons cultured for 7-14 days.

-

-

Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber mounted on an inverted microscope.

-

The chamber is continuously perfused with an external recording solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 140 CsF, 10 EGTA, 10 HEPES; pH adjusted to 7.2).

-

Whole-cell recordings are established from visually identified pyramidal neurons.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

Agonists (AMPA or kainate) are applied to the neuron using a rapid drug application system.

-

GYKI 52466 is pre-applied or co-applied with the agonist to determine its inhibitory effect.

-

A range of GYKI 52466 concentrations are tested to generate a dose-response curve and calculate the IC₅₀ value.

-

-

Data Analysis:

-

The peak amplitude of the inward current induced by the agonist is measured in the absence and presence of GYKI 52466.

-

The percentage inhibition is calculated for each concentration of GYKI 52466.

-

The data is fitted to a logistic equation to determine the IC₅₀.

-

Workflow for characterizing GYKI 52466 using whole-cell voltage-clamp.

In Vivo Studies

In vivo studies have demonstrated the anticonvulsant and muscle relaxant effects of GYKI 52466. For instance, intraperitoneal injection of GYKI 52466 provides potent protection against sound-induced seizures in DBA/2 mice.[11] Maximal anticonvulsant protection is observed within 5-15 minutes of administration.[10][11]

Table 4: In Vivo Efficacy

| Animal Model | Effect | Dosage | Reference |

| DBA/2 Mice | Protection against sound-induced seizures | 1.76-13.2 mg/kg (i.p.) | [11] |

| Rats | Depression of reflex bladder contractions | 0.5-8 mg/kg (i.v.) | [12] |

| Rats | Reversal of anti-cataleptic effects of CGP 37849 | 4.8 mg/kg (i.p.) | [13] |

Conclusion

This compound is a well-characterized and highly selective non-competitive AMPA receptor antagonist. Its unique mechanism of action and pharmacological profile make it an invaluable research tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. The detailed information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience.

References

- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. GYKI 52466, Selective non-competitive AMPA antagonist (CAS 192065-56-8) | Abcam [abcam.com]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound | C17H16ClN3O2 | CID 10042240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GYKI 52466 solid 192065-56-8 [sigmaaldrich.com]

- 7. GYKI 52466 solid 192065-56-8 [sigmaaldrich.com]

- 8. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The AMPA receptor antagonist GYKI 52466 reverses the anti-cataleptic effects of the competitive NMDA receptor antagonist CGP 37849 - PubMed [pubmed.ncbi.nlm.nih.gov]

GYKI 52466: A Technical Guide to its Selectivity for AMPA vs. Kainate Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike classical benzodiazepines that modulate GABA-A receptors, GYKI 52466 targets ionotropic glutamate (B1630785) receptors, specifically showing a strong preference for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][3] This distinct selectivity makes it an invaluable pharmacological tool for isolating and studying AMPA receptor-mediated processes, distinguishing them from those mediated by kainate receptors.[4][5][6] This document provides a comprehensive overview of the quantitative data defining this selectivity, details the experimental protocols used for its characterization, and visualizes the underlying molecular and experimental frameworks.

Mechanism of Action

GYKI 52466 exerts its inhibitory effect through a non-competitive mechanism.[1][7] It does not compete with the endogenous agonist, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the AMPA receptor complex.[1][4] This allosteric modulation prevents the ion channel from opening, even when glutamate is bound, thereby blocking the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization. The block is voltage-independent and does not exhibit use-dependence.[1]

Quantitative Selectivity Data

The selectivity of GYKI 52466 is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the receptor's response to an agonist. A lower IC₅₀ value indicates higher potency. Data from multiple electrophysiological studies consistently demonstrate that GYKI 52466 is significantly more potent at AMPA receptors than at kainate receptors.

| Receptor Target | Agonist Used | IC₅₀ Value (µM) | Selectivity (Fold difference vs. AMPA) | Source |

| AMPA | AMPA or Kainate | 9.8 - 11 | - | [1][5] |

| AMPA | 10 - 20 | - | [3][7] | |

| Kainate | Kainate | ~450 | ~41-46 fold higher | [3][5][7] |

| Kainate | 7.5 | ~0.7 fold lower* | [1][8] | |

| NMDA | NMDA | > 50 | > 5 fold higher | [3][7] |

*Note: One early study reported a high potency for kainate-induced currents (IC₅₀ of 7.5 µM) in cultured rat hippocampal neurons.[1][8] However, it is now understood that kainate can also activate AMPA receptors.[5] Later studies, specifically designed to isolate kainate receptor-mediated responses, established the IC₅₀ at approximately 450 µM, confirming the high selectivity of GYKI 52466 for AMPA receptors.[5]

Experimental Protocols

The characterization of GYKI 52466's selectivity relies primarily on electrophysiological techniques, which directly measure the ion flow through receptor channels in response to agonists and antagonists.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard technique for quantifying the potency of ion channel modulators. It allows for the precise measurement of ionic currents across the cell membrane of a single neuron while controlling the membrane voltage.

Methodology:

-

Cell Preparation: Primary neurons (e.g., from rat hippocampus) are cultured, or acute brain slices are prepared.[1][9]

-

Patching: A glass micropipette filled with a conductive solution is sealed onto the surface of a neuron. The cell membrane within the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) by injecting a compensatory current. This allows for the direct measurement of current flowing through opened ion channels.

-

Agonist Application: An AMPA or kainate receptor agonist (e.g., AMPA, kainate, or glutamate) is rapidly applied to the neuron to evoke an inward current.

-

Antagonist Application: The experiment is repeated, but this time GYKI 52466 is co-applied at various concentrations with the agonist.

-

Data Analysis: The reduction in the peak or steady-state current amplitude in the presence of GYKI 52466 is measured. A dose-response curve is generated by plotting the percent inhibition against the concentration of GYKI 52466, from which the IC₅₀ value is calculated.

Radioligand Binding Assays

While electrophysiology is more common for non-competitive antagonists like GYKI 52466, radioligand binding assays can also be employed to study how it might allosterically affect agonist or competitive antagonist binding.

General Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate cell membranes.[10]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a compound that binds to the receptor and is tagged with a radioactive isotope).

-

Competition: Unlabeled GYKI 52466 is added to the incubation mixture at various concentrations to compete with the radioligand for its binding site or to allosterically inhibit its binding.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[10]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of GYKI 52466 that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This can be converted to an inhibition constant (Ki).

Conclusion

The collective evidence from electrophysiological studies robustly demonstrates that GYKI 52466 is a potent and highly selective non-competitive antagonist of AMPA receptors. With an IC₅₀ for AMPA receptors in the low micromolar range (10-20 µM) and a significantly weaker effect on kainate receptors (~450 µM), it exhibits an approximately 40-fold selectivity.[3][5][7] This pharmacological profile makes GYKI 52466 an essential tool for neuroscientists, enabling the functional isolation of AMPA receptor-mediated synaptic transmission and its distinction from currents mediated by kainate receptors. Its use has been pivotal in unmasking the subtle but important roles of kainate receptors in synaptic function.[5][6]

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

GYKI 52466: A 2,3-Benzodiazepine with a Non-Classical Profile as a Non-Competitive AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI 52466 is a compound of significant interest in neuroscience research, primarily due to its unique pharmacological profile. Structurally classified as a 2,3-benzodiazepine, it diverges functionally from the classical 1,4-benzodiazepines. While the latter are renowned for their modulatory effects on GABAA receptors, GYKI 52466 primarily acts as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory synaptic transmission. This technical guide provides a comprehensive overview of GYKI 52466, detailing its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Pharmacological Profile of GYKI 52466

GYKI 52466 is a potent and selective antagonist of ionotropic glutamate (B1630785) receptors, with a pronounced preference for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors. Its non-competitive mechanism of action means it does not directly compete with glutamate for the agonist binding site, but rather binds to an allosteric site on the receptor-channel complex, thereby inhibiting ion flow.[1][2] This mode of antagonism makes its effects less dependent on the concentration of the endogenous agonist, glutamate.

In Vitro Pharmacology

The in vitro activity of GYKI 52466 has been extensively characterized using electrophysiological techniques, such as whole-cell voltage-clamp recordings in cultured neurons. These studies have provided quantitative measures of its potency at different glutamate receptor subtypes.

| Receptor Subtype | Agonist | IC50 (μM) | Reference |

| AMPA | AMPA | 10-20 | [2][3] |

| AMPA | Kainate | 11 | [1] |

| Kainate | Kainate | ~450 | [2] |

| NMDA | NMDA | >>50 | [2] |

| GABAA | GABA | Inactive | [1] |

In Vivo Pharmacology

In vivo studies have demonstrated the anticonvulsant and muscle relaxant properties of GYKI 52466 in various animal models. Its efficacy in these models is attributed to its ability to dampen excessive excitatory neurotransmission mediated by AMPA receptors.

| Animal Model | Test | ED50 (mg/kg, i.p.) | Reference |

| Mice | Maximal Electroshock Seizure (MES) | 10-20 | [1] |

| Mice | Pentylenetetrazol (PTZ) Seizure | >20 | [1] |

| DBA/2 Mice | Sound-induced Clonic Seizures | 20.1 (μmol/kg) |

Mechanism of Action: Allosteric Modulation of AMPA Receptors

GYKI 52466 exerts its inhibitory effect on AMPA receptors through a non-competitive, allosteric mechanism. This means it binds to a site on the receptor complex that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, which in turn prevents the ion channel from opening, even when glutamate is bound. This leads to a reduction in the influx of cations (primarily Na+ and Ca2+) into the neuron, thereby decreasing neuronal excitability.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is crucial for characterizing the effects of GYKI 52466 on ion channel function with high temporal and voltage resolution.

Objective: To measure the inhibitory effect of GYKI 52466 on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus) are prepared and maintained in appropriate media.

-

Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is brought into contact with the cell membrane.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) using a patch-clamp amplifier.

-

Agonist Application: A known concentration of an AMPA receptor agonist (e.g., AMPA or kainate) is applied to the neuron to evoke an inward current.

-

GYKI 52466 Application: GYKI 52466 is co-applied with the agonist at varying concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition by GYKI 52466 and to calculate the IC50 value.

Maximal Electroshock Seizure (MES) Test

This is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Objective: To assess the ability of GYKI 52466 to prevent seizures induced by electrical stimulation.

Methodology:

-

Animal Preparation: Adult male mice are used for the experiment.

-

Drug Administration: GYKI 52466 is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Stimulation: After a predetermined pretreatment time (e.g., 30 minutes), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined.

Rotarod Test

This test is used to assess motor coordination and balance, and to identify potential motor-impairing side effects of a drug.

Objective: To evaluate the effect of GYKI 52466 on motor performance.

Methodology:

-

Apparatus: A rotating rod apparatus is used.

-

Training: Animals are trained to stay on the rotating rod for a set period.

-

Drug Administration: GYKI 52466 is administered at various doses.

-

Testing: At a specified time after drug administration, the animals are placed on the rod, which is then set to rotate at a constant or accelerating speed.

-

Measurement: The latency to fall from the rod is recorded.

-

Data Analysis: The mean latency to fall for each treatment group is compared to the control group to determine if the drug causes motor impairment.

Distinction from Classical Benzodiazepines

The key distinction between GYKI 52466 and classical 1,4-benzodiazepines like diazepam lies in their molecular targets and mechanisms of action.

| Feature | GYKI 52466 (2,3-Benzodiazepine) | Classical Benzodiazepines (1,4-Benzodiazepines) |

| Primary Target | AMPA Receptor | GABAA Receptor |

| Mechanism | Non-competitive antagonist | Positive allosteric modulator |

| Effect on Channel | Inhibits ion flow | Enhances GABA-mediated Cl- influx |

| Overall Effect | Reduces excitatory neurotransmission | Enhances inhibitory neurotransmission |

While both classes of compounds can exhibit anticonvulsant and muscle relaxant properties, their underlying mechanisms are fundamentally different. Studies have shown that the anticonvulsant effects of GYKI 52466 are not blocked by flumazenil (B1672878), a classical benzodiazepine (B76468) receptor antagonist, further confirming its distinct mechanism of action.[1]

Conclusion

References

- 1. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]

The Genesis of a Novel Neurotropic Agent: A Technical History of GYKI 52466 Hydrochloride

Budapest, Hungary - In the late 1980s, a team of scientists at the Institute for Drug Research embarked on a journey that would lead to the discovery of a novel class of neuroactive compounds. This endeavor culminated in the synthesis and characterization of GYKI 52466, a 2,3-benzodiazepine that would become a pivotal tool in neuroscience research and a lead compound in the development of non-competitive AMPA receptor antagonists. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established GYKI 52466 as a significant molecule in the study of excitatory neurotransmission.

Discovery and Early Development

GYKI 52466, chemically known as 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, emerged from a research program in Hungary focused on developing novel central nervous system-active compounds. Unlike the classical 1,4-benzodiazepines which primarily act on GABA-A receptors, the research team, including István Tarnawa, investigated the then-unexplored 2,3-benzodiazepine scaffold. Their initial electrophysiological studies in the late 1980s revealed that GYKI 52466 possessed potent muscle relaxant and anticonvulsant properties, yet surprisingly, it did not potentiate GABA-A receptor-mediated inhibition[1]. This distinction pointed towards a novel mechanism of action, setting the stage for more detailed investigations.

Subsequent research in the early 1990s elucidated that the pharmacological effects of GYKI 52466 were mediated through its interaction with ionotropic glutamate (B1630785) receptors, specifically as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[2]. This discovery was a significant breakthrough, as it introduced a new class of compounds that could modulate excitatory neurotransmission through a distinct allosteric site on the AMPA receptor complex.

Physicochemical Properties and In Vitro Activity

GYKI 52466 hydrochloride is an orally active and blood-brain barrier-permeable compound.[3] Its primary mechanism of action is the selective, non-competitive antagonism of AMPA and kainate receptors. The following table summarizes its in vitro activity from key electrophysiological studies.

| Parameter | Receptor | Value | Reference |

| IC50 | AMPA | 7.5 - 11 µM | [2][3] |

| IC50 | Kainate | ~11 µM | [3] |

| IC50 | NMDA | > 50 µM |

Preclinical Pharmacology

The unique mechanism of action of GYKI 52466 translated into a distinct preclinical pharmacological profile, characterized by anticonvulsant, neuroprotective, and anxiolytic-like effects.

Anticonvulsant Activity

GYKI 52466 demonstrated broad-spectrum anticonvulsant activity in various animal models. The table below presents a summary of its efficacy in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.

| Animal Model | Route of Administration | ED50 | Reference |

| Mouse (MES) | Intravenous (i.v.) | 4.6 mg/kg | [4] |

| Mouse (MES) | Intraperitoneal (i.p.) | 10 - 20 mg/kg | [5] |

Anxiolytic-like Activity

In preclinical models of anxiety, GYKI 52466 exhibited anxiolytic-like properties. The elevated plus-maze (EPM) is a standard behavioral assay used to assess anxiety, where an increase in the time spent in the open arms is indicative of an anxiolytic effect.

| Animal Model | Route of Administration | Minimal Effective Dose (MED) | Reference |

| Rat (EPM) | Intraperitoneal (i.p.) | Not specified |

Experimental Protocols

The characterization of GYKI 52466 relied on several key experimental methodologies. Below are detailed descriptions of the core protocols used in its preclinical evaluation.

Whole-Cell Voltage-Clamp Electrophysiology

This technique was crucial in determining the mechanism of action and potency of GYKI 52466 at various glutamate receptor subtypes.

Objective: To measure the effect of GYKI 52466 on ionic currents elicited by the application of AMPA, kainate, and NMDA in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.

-

Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

-

Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) by the patch-clamp amplifier.

-

Agonist Application: Glutamate receptor agonists (AMPA, kainate, NMDA) are applied to the neuron via a rapid perfusion system.

-

Drug Application: GYKI 52466 is co-applied with the agonists at varying concentrations to determine its effect on the agonist-evoked currents.

-

Data Analysis: The peak amplitude of the inward currents is measured and plotted against the concentration of GYKI 52466 to calculate the IC50 value.

Maximal Electroshock (MES) Seizure Test

This in vivo assay was used to assess the anticonvulsant efficacy of GYKI 52466.

Objective: To determine the dose of GYKI 52466 that protects 50% of animals (ED50) from tonic hindlimb extension induced by a maximal electrical stimulus.

Methodology:

-

Animals: Male mice are used for the assay.

-

Drug Administration: GYKI 52466 is administered via the desired route (e.g., intraperitoneally or intravenously) at various doses. A vehicle control group is also included.

-

Time to Peak Effect: The test is conducted at the presumed time of peak drug effect.

-

Electrical Stimulation: A corneal electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50 is then calculated using probit analysis.

Elevated Plus-Maze (EPM) Test

This behavioral test was employed to evaluate the anxiolytic-like effects of GYKI 52466.

Objective: To assess whether GYKI 52466 increases the exploration of the open arms of an elevated plus-maze, indicative of an anxiolytic effect.

Methodology:

-

Apparatus: The maze consists of four arms (two open, two enclosed with high walls) arranged in a plus shape and elevated from the floor.

-

Animals: Rats or mice are used for this test.

-

Drug Administration: GYKI 52466 is administered prior to the test at various doses, alongside a vehicle control group.

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Behavioral Recording: The animal's behavior is recorded by a video camera mounted above the maze.

-

Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters for the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect. Other behavioral measures such as total arm entries and time in the closed arms are also analyzed to control for general changes in locomotor activity.[6][7]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: AMPA Receptor Signaling and Non-competitive Antagonism by GYKI 52466.

Caption: Experimental Workflow for the Characterization of GYKI 52466.

Conclusion

The discovery of this compound marked a significant milestone in neuropharmacology. It not only introduced the 2,3-benzodiazepines as a novel class of non-competitive AMPA receptor antagonists but also provided researchers with a powerful tool to dissect the roles of excitatory amino acid neurotransmission in various physiological and pathological processes. The foundational studies outlined in this guide laid the groundwork for decades of research into the therapeutic potential of AMPA receptor modulation for conditions such as epilepsy, neurodegenerative diseases, and anxiety disorders. The legacy of GYKI 52466 continues to influence the design and development of new generations of neurotropic agents.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

In-Depth Technical Guide: Safety and Handling of GYKI 52466 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for GYKI 52466 hydrochloride, a selective, non-competitive AMPA receptor antagonist. The following sections detail the hazardous properties, handling precautions, personal protective equipment, first aid measures, storage, and disposal of this compound, tailored for a laboratory research environment.

Hazard Identification and Classification

This compound is considered a hazardous substance.[1] It is crucial for all personnel handling this compound to be fully aware of its potential hazards.

Primary Hazards:

-

Irritant: It is irritating to the eyes, respiratory system, and skin.[1]

-

Harmful if Swallowed: Accidental ingestion may be damaging to health.[1]

Potential Health Effects:

-

Acute Exposure: May cause irritation to the site of contact. Inhalation of dust may lead to respiratory irritation.

-

Chronic Exposure: Long-term effects have not been fully characterized. One source suggests that asthma-like symptoms may persist for months or years after exposure to highly irritating compounds, a condition known as reactive airways dysfunction syndrome (RADS).[1]

Physical and Chemical Hazards:

-

Combustible Dust: As a solid, it is a combustible material that burns but does not easily propagate a flame.[1] However, fine dust clouds can form an explosive mixture with air, which can be ignited by a spark or flame.[1]

Toxicological Data

| Data Point | Value | Source |

| Acute Toxicity (Oral) | Not explicitly stated, but accidental ingestion may be damaging to health.[1] | [1] |

| Skin Corrosion/Irritation | Irritating to the skin.[1] | [1] |

| Eye Damage/Irritation | Irritating to the eyes.[1] | [1] |

| Respiratory Sensitization | Irritating to the respiratory system.[1] Potential for causing asthma-like symptoms (RADS) upon high-level exposure to dust.[1] | [1] |

Experimental Protocols for Safe Handling

The following protocols are generalized best practices for handling chemical compounds with the hazard profile of this compound in a research setting.

General Laboratory Handling Protocol

This protocol outlines the standard operating procedure for weighing and preparing solutions of this compound.

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Gather all necessary materials: this compound solid, appropriate solvent (e.g., water, DMSO), weighing paper, spatula, calibrated balance, and appropriate glassware.

-

Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

-

-

Weighing:

-

Perform all weighing operations within the chemical fume hood to minimize inhalation exposure.

-

Use a dedicated spatula for handling the solid.

-

Carefully transfer the desired amount of the solid onto weighing paper. Avoid generating dust.

-

-

Solubilization:

-

This compound is soluble in water (up to 10 mM) and DMSO (up to 25 mM with heating).[2][3]

-

Transfer the weighed solid into an appropriate container.

-

Add the solvent to the solid. If heating is required for dissolution in DMSO, use a controlled heating method such as a warm water bath.

-

Cap the container and mix until the solid is fully dissolved.

-

-

Post-Handling:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

-

Clean the balance and the work surface inside the fume hood.

-

Dispose of all contaminated disposable materials (weighing paper, gloves, etc.) in a designated hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

Spill Response Protocol

A minor spill is defined as a small amount of solid or a low volume of a dilute solution that can be safely cleaned up by trained laboratory personnel.

-

Immediate Actions:

-

Alert personnel in the immediate area of the spill.

-

If the spill is outside of a containment hood, evacuate the area if there is a risk of significant dust generation.

-

-

Cleanup Procedure for Solid Spills:

-

Wear appropriate PPE, including a dust respirator.

-

Use dry clean-up procedures to avoid generating dust.[1]

-

Gently cover the spill with absorbent material.

-

Dampen the material slightly with water to prevent dust from becoming airborne before sweeping.[1]

-

Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[1]

-

Place the collected material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container.

-

-

Cleanup Procedure for Liquid Spills:

-

Wear appropriate PPE.

-

Contain the spill with absorbent pads or granules.

-

Once absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with an appropriate solvent and then soap and water.

-

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn when handling this compound.

| PPE Type | Specification |

| Hand Protection | Nitrile or low-protein, powder-free latex gloves are recommended.[1] Consider double gloving for added protection.[1] Always wash hands after removing gloves. |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust and splashes. |

| Skin and Body Protection | A laboratory coat should be worn at all times. For tasks with a higher risk of exposure, consider protective shoe covers and a head covering.[1] |

| Respiratory Protection | A dust respirator should be worn when handling the solid compound, especially when there is a risk of generating dust. All handling of the solid should be performed in a chemical fume hood.[1] |

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with fresh, running water for at least 15 minutes.[1] Hold the eyelids open and away from the eye to ensure complete irrigation.[1] Seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing, including footwear.[1] Flush the affected skin and hair with running water and soap, if available.[1] Seek medical attention if irritation develops. |

| Inhalation | If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[1] Lay the person down and keep them warm and rested.[1] Seek medical attention if respiratory symptoms occur. |

| Ingestion | Do NOT induce vomiting.[1] If vomiting occurs, lean the person forward or place them on their left side (head-down position if possible) to maintain an open airway and prevent aspiration.[1] Seek immediate medical attention. For benzodiazepine (B76468) overdose, gastric lavage and activated charcoal may be considered by medical professionals.[1] |

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure safety.

Storage:

-

Solid Form: Store at room temperature in a desiccated environment.[2][3]

-

Solutions: Prepare solutions on the day of use if possible.[2] If storage is necessary, store solutions at -20°C for up to one month.[2][4] Some sources suggest storage at -80°C for up to six months is also possible.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[2]

-

Incompatibilities: Avoid reaction with oxidizing agents.[1]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Consult with your institution's environmental health and safety department for specific disposal procedures.

-

Empty containers may contain residual dust and should be handled as hazardous waste.[1] Do not cut, drill, grind, or weld such containers.[1]

Visual Safety Guides

The following diagrams provide visual workflows for critical safety and handling procedures.

Caption: Hazard identification for this compound.

Caption: Laboratory handling workflow for this compound.

Caption: First aid response for exposure to this compound.

References

Review of GYKI 52466 hydrochloride literature

An In-Depth Technical Guide to GYKI 52466 Hydrochloride

Abstract

This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] As a 2,3-benzodiazepine, it is structurally distinct from classical 1,4-benzodiazepines and does not exert its effects via GABA-A receptors.[2][3] This technical guide provides a comprehensive review of the existing literature on GYKI 52466, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to elucidate these characteristics. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPA receptor modulation.

Chemical Properties

GYKI 52466 is chemically identified as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride.[1] It is a yellow solid with good blood-brain barrier permeability, allowing it to be active in vivo following systemic administration.[5][6]

| Property | Value | Reference |

| Chemical Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][3][4]benzodiazepin-5-yl)-benzenamine hydrochloride | [1] |

| Molecular Formula | C₁₇H₁₅N₃O₂·HCl | [1] |

| Molecular Weight | 329.79 g/mol (hydrochloride) | [1] |

| CAS Number | 102771-26-6 | [1][2] |

| Purity | >98% | [1] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in water. |

Mechanism of Action

GYKI 52466 exerts its effects by acting as a highly selective, non-competitive antagonist of AMPA/kainate receptors.[5][7] Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, GYKI 52466 binds to an allosteric site on the AMPA receptor complex.[7][8] This binding induces a conformational change that prevents ion channel opening, even when glutamate is bound to the receptor. This non-competitive mechanism is voltage-independent and does not show use-dependence.[7]

Interestingly, one study has suggested a more complex interaction, where low concentrations of GYKI 52466 (10 µM) can have a positive modulatory effect, increasing the steady-state current of AMPA receptors, while higher concentrations produce the well-characterized antagonistic effects.[9] This suggests the possibility of more than one binding site for GYKI 52466 on the AMPA receptor complex.[9]

Mechanism of non-competitive antagonism by GYKI 52466.

Pharmacological Effects

Anticonvulsant Activity

GYKI 52466 has demonstrated broad-spectrum anticonvulsant properties in a variety of preclinical models.[1][5][10] It provides potent protection against sound-induced seizures in DBA/2 mice and increases the threshold for maximal electroshock (MES) seizures.[5][11] It is also effective against seizures induced by pentylenetetrazol (PTZ), 4-aminopyridine, kainate, and AMPA.[10][11] Studies on kainic acid-induced status epilepticus in mice showed that GYKI 52466 can rapidly terminate both early and late-stage seizures, with fewer recurrences compared to diazepam.[6][12] In amygdala-kindled rats, a model for complex partial seizures, GYKI 52466 reduces both the seizure score and after-discharge duration.[13] Furthermore, it potentiates the anticonvulsant activity of conventional antiepileptic drugs like valproate, carbamazepine, and diphenylhydantoin without significantly impacting their plasma levels.[14]

Neuroprotective Properties

The ability of GYKI 52466 to block AMPA receptors, which are key mediators of excitotoxicity, underlies its neuroprotective effects.[1][2] In a rat model of spinal cord injury, treatment with GYKI 52466 significantly reduced lipid peroxidation and preserved ATP levels, leading to improved functional recovery and protection of neurons and myelin sheaths.[15] Low-dose preconditioning with GYKI 52466 has also been shown to confer long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury in rats.[16] However, its efficacy as a neuroprotective agent against direct intra-hippocampal injections of AMPA and kainate in vivo has been described as weakly effective.[17]

References

- 1. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 3. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GYKI 52466 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, handling, and application of GYKI 52466 hydrochloride, a selective, non-competitive AMPA receptor antagonist. The provided protocols and data are intended for research use only.

Product Information

-

Chemical Name: 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][1][2]benzodiazepin-5-yl)-benzenamine hydrochloride

-

Synonyms: GYKI-52466, LY293558